molecular formula C9H10O2S B2460753 Methyl 2-(sulfanylmethyl)benzoate CAS No. 1384865-23-9

Methyl 2-(sulfanylmethyl)benzoate

Cat. No.: B2460753
CAS No.: 1384865-23-9
M. Wt: 182.24
InChI Key: VEAVVESCIXDWGD-UHFFFAOYSA-N
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Description

Significance of Aryl Esters and Organosulfur Compounds in Chemical Synthesis and Methodology Development

The importance of a molecule like Methyl 2-(sulfanylmethyl)benzoate can be inferred from the well-established significance of its core functional groups: the aryl ester and the organosulfur moiety.

Aryl Esters are prevalent structural units found in a multitude of pharmaceuticals, agrochemicals, and polymers. They also serve as crucial intermediates and building blocks in organic synthesis. The synthesis of aryl esters itself has been a subject of intense study, with numerous methods developed to overcome the challenge posed by the lower nucleophilicity of phenols compared to alcohols. Modern synthetic protocols, including transition-metal-free arylations, have made even sterically hindered aryl esters more accessible. Their utility extends to their reactivity, where the ester group can undergo various transformations, and the aromatic ring can be functionalized through electrophilic substitution, with the ester group acting as a deactivating meta-director.

Organosulfur Compounds play a critical role in medicinal and agricultural chemistry. The thioether linkage, specifically the benzyl (B1604629) thioether group, is a key structural component in numerous biologically active molecules and is valued for its relative stability and specific chemical reactivity. Organosulfur compounds are indispensable in synthetic organic chemistry, where they are used as intermediates, protecting groups, and reagents. For instance, the sulfur atom can be oxidized to form sulfoxides and sulfones, significantly altering the molecule's electronic properties and reactivity. Modern synthetic methods focus on the efficient and sustainable formation of carbon-sulfur bonds, with techniques like copper-catalyzed coupling of benzyl alcohols with thiols providing high atom economy and mild reaction conditions. nih.gov Benzyl thioesters, a related class, are also vital intermediates in both organic and pharmaceutical synthesis.

Rationale for Focused Investigation of this compound

A focused investigation into this compound is warranted due to its potential as a multifunctional synthetic intermediate. The strategic placement of the thioether and ester groups on the aromatic ring opens up unique synthetic possibilities.

Orthogonal Reactivity: The ester and thioether groups possess different chemical reactivities, allowing for selective transformations. The thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone without affecting the ester under specific conditions. Conversely, the ester can be hydrolyzed, reduced, or converted to an amide while leaving the thioether intact. This orthogonality is highly valuable in multi-step synthesis.

Chelation and Directed Metallation: The ortho-positioning of the sulfur and the ester's carbonyl oxygen could allow the molecule to act as a bidentate ligand, chelating to metal centers. This property could be exploited in catalysis or in the formation of novel organometallic complexes. Furthermore, the thioether group could potentially direct ortho-lithiation reactions, enabling further functionalization of the aromatic ring at a specific position.

Precursor to Complex Heterocycles: The bifunctional nature of the molecule makes it an attractive precursor for the synthesis of sulfur-containing heterocyclic compounds. Through intramolecular cyclization reactions involving both the ester and the sulfanylmethyl group (or derivatives thereof), complex ring systems of potential pharmaceutical interest could be constructed.

Platform for Methodology Development: The compound serves as an ideal substrate for developing and testing new synthetic methodologies, particularly for reactions involving C-S bond formation, C-H activation, or novel cyclization strategies.

Given the prevalence of both aryl ester and organosulfur motifs in applied chemistry, a detailed study of a molecule that elegantly combines both could lead to new synthetic pathways and the discovery of molecules with novel properties.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
IUPAC Namemethyl 2-(mercaptomethyl)benzoate
CAS NumberNot available
Canonical SMILESCOC(=O)C1=CC=CC=C1CS

Detailed Research Findings

As of this writing, dedicated research publications focusing exclusively on the synthesis and reactivity of this compound are scarce. However, extensive research on the synthesis and application of its constituent functional groups—benzyl thioethers and methyl benzoates—provides a strong basis for predicting its chemical behavior and potential research applications.

Potential Synthetic Routes

The synthesis of this compound derivatives (thioethers) would likely proceed from a common precursor, such as Methyl 2-(bromomethyl)benzoate or Methyl 2-(hydroxymethyl)benzoate.

From Methyl 2-(bromomethyl)benzoate: A standard approach would involve a nucleophilic substitution reaction (Sₙ2) where a desired thiol (R-SH) is deprotonated with a mild base to form a thiolate (R-S⁻), which then displaces the bromide from the benzylic position. This is a widely used and efficient method for forming benzyl thioethers.

From Methyl 2-(hydroxymethyl)benzoate: Modern methods often favor the use of alcohols as starting materials due to their lower cost and higher stability. Copper-catalyzed thioetherification has been developed to couple benzyl alcohols directly with thiols, proceeding through a Lewis-acid-mediated mechanism. nih.gov This approach offers high atom economy and avoids the need for a halogenated intermediate. nih.gov

Projected Reactivity and Synthetic Utility

The true research value of this compound lies in its potential for subsequent transformations.

Oxidation of the Sulfur Center: The thioether can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives have vastly different electronic properties and are important building blocks themselves, for example, in the Julia olefination.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The acid can then be used in a wide range of reactions, such as amide bond formation. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

C-S Bond Cleavage: The benzyl-sulfur bond can be cleaved under specific reductive conditions, which is a strategy sometimes used in protecting group chemistry where the S-benzyl group is used to protect a thiol. thieme-connect.de

The combination of these reactive sites makes this compound a versatile platform for creating a library of diverse compounds for screening in medicinal or materials science applications.

Properties

IUPAC Name

methyl 2-(sulfanylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAVVESCIXDWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384865-23-9
Record name methyl 2-(sulfanylmethyl)benzoate
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Reaction Mechanisms and Chemical Transformations of Methyl 2 Sulfanylmethyl Benzoate

Reactivity of the Sulfanylmethyl Group

The sulfanylmethyl group is the more reactive of the two functional moieties in methyl 2-(sulfanylmethyl)benzoate. Its reactivity stems from the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Introduction of Sulfur-Containing Motifs into Target Molecules

The sulfur atom in the sulfanylmethyl group can act as a nucleophile, enabling the introduction of this sulfur-containing fragment into other molecules. This is a common strategy for the synthesis of more complex sulfur-containing compounds. For instance, in the synthesis of substituted benzenesulfonamides, sulfur-containing nucleophiles are reacted with dihalosulfamoylbenzamides. nih.gov The regioselectivity of this nucleophilic aromatic substitution can be influenced by the nature of the thiol and the reaction conditions. While aromatic thiols may favor substitution at the 2-position, bulkier aliphatic thiols tend to react at the 4-position. nih.gov

The general principle involves the reaction of a sulfur nucleophile with an electrophilic carbon, leading to the formation of a new carbon-sulfur bond. This approach is widely used in medicinal chemistry to synthesize various sulfur-containing scaffolds, such as sulfonamides, thioethers, and sulfones, which are present in numerous FDA-approved drugs. nih.govscispace.com

Oxidation Pathways of the Sulfanyl (B85325) Moiety to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the sulfanylmethyl group can be readily oxidized to form the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. This transformation is a key step in the synthesis of various biologically active compounds. A common method for this oxidation involves the use of in situ generated peracetic acid from hydrogen peroxide and acetic acid. nih.gov

The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule. For example, the oxidation of sulfanyl derivatives to sulfonyl derivatives is a crucial step in the synthesis of a series of high-affinity and selective inhibitors of carbonic anhydrase IX. nih.gov The resulting sulfonyl group is a key pharmacophore in these inhibitors.

Transformations Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester moiety in this compound is generally less reactive than the sulfanylmethyl group. However, it can undergo nucleophilic acyl substitution reactions under specific conditions. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to expel the methoxy (B1213986) group as a leaving group. masterorganicchemistry.comlibretexts.org

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol (B129727). quora.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the methoxide (B1231860) ion. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol. quora.compsu.educhemspider.com High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu

The general mechanism for ester hydrolysis is a well-established process in organic chemistry. quora.com

Transesterification is a process where the methoxy group of the ester is replaced by another alkoxy group. This reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing one of the products.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring determine the position of the incoming electrophile. wikipedia.org These directing effects are a consequence of both inductive and resonance effects. libretexts.org

The ester group (-COOCH₃) is considered a deactivating group. wikipedia.org This is because the carbonyl group is electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic. wikipedia.orgyoutube.com This deactivation is primarily due to the resonance effect, where the pi electrons of the ring can be delocalized onto the carbonyl oxygen. youtube.com This effect is more pronounced at the ortho and para positions, leading to a higher relative electron density at the meta position. youtube.com Consequently, the ester group is a meta-director for electrophilic aromatic substitution. wikipedia.org

The sulfanylmethyl group (-CH₂SH), also known as a mercaptomethyl group, is generally considered to be an ortho-, para-directing group. The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during ortho and para attack. organicchemistrytutor.com This resonance donation outweighs the inductive electron-withdrawing effect of the sulfur atom.

When both an ester and a sulfanylmethyl group are present on the benzene ring, as in this compound, their directing effects will be in opposition. The ester group at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5), while the sulfanylmethyl group at position 2 directs to the ortho (position 6) and para (position 4) positions relative to itself. The final regioselectivity of the reaction will depend on the relative activating/deactivating strengths of the two groups and the specific reaction conditions.

The nitration of a substituted benzene, such as methyl benzoate, is a classic example of an electrophilic aromatic substitution reaction. aiinmr.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com

The mechanism for the nitration of methyl benzoate proceeds as follows:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.comaiinmr.com

Nucleophilic attack: The π electrons of the aromatic ring of methyl benzoate attack the nitronium ion. aiinmr.com As the ester group is a meta-director, this attack will preferentially occur at the meta position to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. youtube.comaiinmr.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl 3-nitrobenzoate. aiinmr.com

The deactivating nature of the ester group means that the nitration of methyl benzoate is slower than the nitration of benzene itself. umkc.edu The presence of the sulfanylmethyl group in this compound would introduce a competing directing effect, potentially leading to a mixture of products.

Intramolecular Cyclization Reactions

While specific research on the LDA-mediated cyclization of this compound was not found in the provided search results, we can infer potential reaction pathways based on the known reactivity of related compounds. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to deprotonate carbon acids.

In the context of this compound, LDA could potentially deprotonate the carbon of the sulfanylmethyl group. This would generate a carbanion adjacent to the sulfur atom. This nucleophilic carbanion could then, in principle, attack the electrophilic carbonyl carbon of the ester group in an intramolecular fashion. This would lead to the formation of a five-membered ring, resulting in a thiochromanone derivative after a subsequent workup to protonate the intermediate and eliminate methanol.

This proposed pathway is a plausible intramolecular cyclization reaction that could be mediated by a strong base like LDA, leveraging the functionality present in this compound. However, experimental verification of this specific reaction is necessary.

Formation of Heterocyclic Systems (e.g., Isoquinolinones, Benzothiophenes)

The structural framework of this compound, featuring a reactive benzylic sulfide (B99878) and an ortho-disposed methyl ester, provides a foundation for the construction of fused heterocyclic rings.

Isoquinolinones:

The direct synthesis of isoquinolinones from this compound is not prominently documented. However, a plausible synthetic pathway can be envisioned through the transformation of the sulfanylmethyl group into a cyanomethyl group, a known precursor for isoquinolinone synthesis. This multi-step process would begin with the conversion of the thiol functionality, after potential protection and deprotection steps, into a leaving group, followed by nucleophilic substitution with cyanide. The resulting methyl 2-(cyanomethyl)benzoate (B8605764) can then undergo cyclization to form the isoquinolinone ring system. A new regioselective method for introducing a cyanomethyl group to form cyanomethyl-1,2-dihydro-N-methyl-quinolines and -isoquinolines from methyl-quinolinium or -isoquinolinium iodides has been developed. researchgate.net Another approach involves the palladium/carbon-catalyzed cyclization of benzamides with alkynes to yield isoquinolinone compounds. google.com

A potential synthetic sequence is outlined below:

Oxidation: The sulfanylmethyl group of this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone to enhance the leaving group ability of the sulfur-containing moiety.

Functional Group Interconversion: The oxidized sulfur group can then be displaced by a cyanide ion (e.g., using sodium cyanide) to yield methyl 2-(cyanomethyl)benzoate. The synthesis of methyl m-cyanomethylbenzoate has been achieved from m-toluic acid via chlorination and subsequent cyanation. google.com

Cyclization: The resulting cyanomethyl derivative can then be subjected to cyclization conditions, such as treatment with a strong base, to facilitate the formation of the isoquinolinone ring.

Benzothiophenes:

The synthesis of benzothiophene (B83047) derivatives from this compound can be effectively achieved through an intramolecular Dieckmann condensation of a derived thia-diester. This approach involves the S-alkylation of the thiol group with an α-haloacetate ester to form a diester, which then undergoes base-catalyzed cyclization.

The reaction mechanism proceeds as follows:

S-Alkylation: The thiol group of this compound is deprotonated with a mild base, and the resulting thiolate anion reacts with an ester of a haloacetic acid (e.g., ethyl bromoacetate) to form a thioether diester.

Dieckmann Condensation: The diester, in the presence of a strong base such as sodium ethoxide, undergoes an intramolecular condensation. epa.govnih.gov The base abstracts an acidic α-proton from the carbon adjacent to one of the carbonyl groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester. nih.gov

Tautomerization and Hydrolysis/Decarboxylation (optional): The resulting cyclic β-keto ester is a derivative of 3-hydroxybenzothiophene-2-carboxylate. This intermediate can be isolated or further transformed through hydrolysis and decarboxylation to yield other substituted benzothiophenes. The synthesis of 5-hydroxybenzothiophene-2-carboxylic acid has been achieved through the cyclization of a β-substituted-α-mercaptoacrylic acid intermediate in the presence of iodine. mdpi.com

Table 1: Synthesis of Benzothiophene Derivatives via Dieckmann Condensation This table presents a representative example of a Dieckmann-type cyclization leading to a benzothiophene derivative, based on established methodologies.

Starting MaterialReagents and ConditionsProductYield (%)
Methyl 2-((2-ethoxy-2-oxoethyl)sulfanylmethyl)benzoate1. Sodium ethoxide, Ethanol, reflux2. Acidic workupMethyl 3-hydroxybenzo[b]thiophene-2-carboxylateGood

Cross-Coupling Reactions of Derivatized Sulfanylmethyl Benzoates (e.g., Palladium-Catalyzed)

While this compound itself is not typically a direct partner in cross-coupling reactions, its derivatives can be effective substrates in palladium-catalyzed transformations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the sulfanylmethyl group can be transformed into a more reactive functional group suitable for cross-coupling. One plausible strategy involves the conversion of the thiol to a thioether with an aryl halide, followed by oxidation to a sulfone. The resulting aryl sulfone can then participate in cross-coupling reactions.

A more direct approach involves the derivatization of the aromatic ring of this compound, for example, through halogenation. The resulting halo-substituted derivative can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with various boronic acids. The palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. nih.gov

A representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a derivatized sulfanylmethyl benzoate is outlined below:

Halogenation: The aromatic ring of this compound is halogenated (e.g., brominated) at a suitable position.

Suzuki-Miyaura Coupling: The resulting aryl halide is then coupled with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling This table illustrates a plausible Suzuki-Miyaura coupling of a derivatized this compound, with conditions based on similar reported transformations.

Aryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct
Methyl 5-bromo-2-(sulfanylmethyl)benzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 5-phenyl-2-(sulfanylmethyl)benzoate

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Sulfanylmethyl Benzoate

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of Methyl 2-(sulfanylmethyl)benzoate, enabling the confirmation of its elemental composition and the identification of impurities. By providing exact mass measurements with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Predicted collision cross-section (CCS) values, which are calculated based on the ion's size, shape, and charge, offer an additional dimension of identification. The predicted CCS values for various adducts of this compound provide valuable data for its characterization in complex matrices. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+183.04743135.9
[M+Na]+205.02937144.4
[M-H]-181.03287140.1
[M+NH4]+200.07397156.6
[M+K]+221.00331142.4
[M+H-H2O]+165.03741130.3
[M+HCOO]-227.03835154.8
[M+CH3COO]-241.05400179.6
[M+Na-2H]-203.01482138.9
[M]+182.03960139.8
[M]-182.04070139.8

Data sourced from PubChem uni.lu

The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the fragmentation of similar structures like methyl benzoate (B1203000). Common fragmentation pathways for methyl benzoate involve the loss of the methoxy (B1213986) group (•OCH3) to form the benzoyl cation (m/z 105), which is often the base peak. rsc.orgmassbank.eu Subsequent fragmentation can lead to the phenyl cation (m/z 77) through the loss of carbon monoxide. rsc.orgmassbank.eu For this compound, additional fragmentation pathways involving the sulfanylmethyl group would be expected.

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the sulfanylmethyl group, the methyl protons of the ester group, and the thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon provide further confirmation of the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 8.0125 - 135
-CH₂S-~3.7~30
-SH1.5 - 2.5-
-OCH₃~3.9~52
C=O-~167
Aromatic C (quaternary)-130 - 140

Note: These are estimated values based on general principles and data for similar compounds.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, solidifying the structural assignment.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, and other components, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

A typical HPLC system for analyzing this compound might consist of:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comajast.netnih.gov

Detection: UV detection, likely at a wavelength where the benzene ring exhibits strong absorbance (around 254 nm). sigmaaldrich.com

HPLC methods can be developed and validated for the simultaneous determination of this compound and related substances, making it a powerful tool for quality control. shimadzu.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile compounds. While this compound has a moderate boiling point, GC-MS can be employed for its analysis, particularly for detecting trace amounts. nih.govwiley.com

For GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is typically used. nih.gov The mass spectrometer provides definitive identification of the compound based on its mass spectrum. The analysis of similar compounds like methyl benzoate by GC-MS has been well-documented. nih.govwiley.com

Advanced UV-Vis Spectroscopic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands can be influenced by the solvent polarity. sielc.com While specific UV-Vis data for this compound is not available, studies on similar benzoate derivatives can offer insights into its expected spectral properties. hmdb.caresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability for HPLC analysis.

For this compound, the thiol (-SH) group is a prime target for derivatization. Thiols can be derivatized to enhance their response in both GC-MS and HPLC-MS analysis. mdpi.comnih.govnih.gov Common derivatization reagents for thiols include:

Alkylating agents: Such as pentafluorobenzyl bromide (PFBBr), which increases volatility for GC analysis. nih.gov

Reagents for HPLC-UV/fluorescence detection: These reagents introduce a chromophore or fluorophore to the thiol group, significantly increasing detection sensitivity. nih.govnih.gov

The carboxylic ester group can also be a target for derivatization, although it is less common for analytical enhancement compared to the thiol group. For instance, transesterification could be used to introduce a different alkyl group if needed for specific separation purposes.

Derivatization strategies can be crucial for analyzing trace levels of this compound in complex samples by overcoming challenges such as low concentration and poor ionization efficiency. nih.govacs.org

Reagents for Increasing Volatility and Thermal Stability in GC-MS

Detailed Research Findings:

Silylation: Silylating agents are highly versatile and react with active hydrogen atoms, such as the one in the thiol group, to form stable silyl (B83357) ethers. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a particularly effective reagent. It forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than the more common trimethylsilyl (B98337) (TMS) derivatives. mdpi.comthermofisher.com This enhanced stability is advantageous during sample preparation and analysis.

Acylation and Alkylation: Acylation or alkylation reagents introduce groups that mask the active thiol proton. Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent that converts thiols into their corresponding pentafluorobenzyl derivatives. These derivatives are not only thermally stable but are also highly responsive to electron capture detectors (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for ultra-trace level detection. nih.govmdpi.com Other fluorinated acylating agents, such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), also yield stable and highly detectable derivatives. thermofisher.com

The following table summarizes common derivatization reagents applicable for the GC-MS analysis of thiols like this compound.

Interactive Table: Derivatization Reagents for GC-MS Analysis of Thiols

Reagent ClassSpecific ReagentAbbreviationDerivative FormedKey Advantages
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFATBDMS EtherHigh thermal and hydrolytic stability; good mass spectral fragmentation patterns. mdpi.comthermofisher.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATMS EtherGood thermal stability; byproducts are volatile. thermofisher.com
Alkylation2,3,4,5,6-Pentafluorobenzyl BromidePFBBrPFB EtherIncreases volatility and thermal stability; excellent for sensitive detection with ECD and NCI-MS. nih.govmdpi.com
AcylationPentafluoropropionic AnhydridePFPAPFP EsterGood for trace analysis with ECD. thermofisher.com
AcylationHeptafluorobutyric AnhydrideHFBAHFB EsterGood for trace analysis with ECD. thermofisher.com

Chiral Derivatization for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, the analytical techniques for assessing enantiomeric purity are critical for related chiral thiol compounds. The determination of chiral purity is vital in many fields, as enantiomers of a compound can have different biological activities. nih.gov A common strategy for enantiomeric separation on standard (achiral) chromatographic systems is pre-column derivatization with a chiral derivatizing agent (CDA). nih.gov

Detailed Research Findings:

Mechanism of Chiral Derivatization: The process involves reacting the analyte (a racemic or enantiomerically enriched mixture of a chiral thiol) with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers. Unlike the original enantiomers, the resulting diastereomers possess different physical and chemical properties, which allows for their separation by techniques like high-performance liquid chromatography (HPLC) or GC. nih.govnih.gov

Common Reagents: A well-established method for the derivatization of chiral amines and thiols involves the use of o-phthalaldehyde (B127526) (OPA) in conjunction with an enantiomerically pure chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net This reaction rapidly forms fluorescent and UV-active diastereomeric isoindole derivatives, which can be readily separated and quantified. researchgate.net The choice of CDA is crucial; it should be optically pure to avoid misquantification of the analyte's enantiomeric ratio. nih.gov

The table below outlines key chiral derivatization systems used for the analysis of chiral thiols.

Interactive Table: Chiral Derivatization Systems for Enantiomeric Purity Assessment of Thiols

Chiral Derivatizing SystemAnalyte Functional GroupDiastereomer FormedTypical Analytical MethodKey Features
o-Phthalaldehyde (OPA) / NACThiol, Primary AmineIsoindoleHPLC-Fluorescence/UVRapid reaction; derivatives are fluorescent, enabling sensitive detection. nih.gov
o-Phthalaldehyde (OPA) / IBLCThiol, Primary AmineIsoindoleHPLC-Fluorescence/UVSimilar to OPA/NAC, offers excellent separation of diastereomers. nih.gov
(1R,2R,3S,5R)-PinanediolSulfinamidesBoronate EstersNMR SpectroscopyForms diastereomeric esters with distinct NMR signals, allowing for purity assessment without chromatography. acs.org
4,4′-dithiodipyridine (DTDP)ThiolPyridyl DisulfideHPLC-MS/MSReacts rapidly at wine pH to form stable derivatives suitable for mass spectrometry. acs.org

Electrochemical Methods for Mechanistic Studies (e.g., Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox (reduction-oxidation) mechanisms of electroactive species like this compound. The sulfhydryl group (-SH) in the molecule is the primary site for electrochemical reactions, specifically oxidation. rsc.orgcore.ac.uk

Detailed Research Findings:

Oxidation Mechanism: Studies on analogous organosulfur compounds, such as benzyl (B1604629) thiols, indicate that the thiol group undergoes an irreversible oxidation process. researchgate.netwikipedia.org This oxidation is typically a one-electron transfer that is diffusion-controlled. The initial electrochemical step (E) is often followed by a rapid chemical step (C), a process known as an EC mechanism. researchgate.net For thiols, this chemical step commonly involves the dimerization of two oxidized thiol radicals to form a stable disulfide derivative.

Cyclic Voltammetry Profile: A typical cyclic voltammogram for a compound like this compound would likely exhibit a single, irreversible oxidation peak on the anodic (positive) scan, with no corresponding reduction peak on the reverse scan. researchgate.net The potential at which this peak occurs is influenced by factors such as the solvent system, pH, and the electrode material used. For example, studies on the electrochemical oxidation of a substituted triazole-thiol showed a well-defined, irreversible oxidation peak in basic media. researchgate.net The oxidation of toluene, which shares the benzyl structural element, has been observed to occur at potentials around +1.0 V to +1.2 V versus a standard calomel (B162337) electrode (SCE). researchgate.net

The expected electrochemical characteristics for this compound, based on related compounds, are summarized in the following table.

Interactive Table: Expected Electrochemical Behavior of this compound

ParameterDescription
Analytical Technique Cyclic Voltammetry (CV)
Primary Redox Center Sulfhydryl (-SH) group
Expected Process Irreversible Oxidation
Proposed Mechanism EC (Electrochemical-Chemical) Mechanism: A one-electron oxidation of the thiol followed by a chemical dimerization reaction. researchgate.net
Primary Product Dimer linked by a disulfide bond [-S-S-]
Influencing Factors pH of the electrolyte solution, composition of the solvent, and the nature of the working electrode material. researchgate.net
Anticipated CV Signal A single, irreversible anodic peak during the forward voltage sweep, with no corresponding cathodic peak on the reverse sweep. researchgate.net

Computational and Theoretical Chemistry Studies of Methyl 2 Sulfanylmethyl Benzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies predicting the electronic structure and reactivity of Methyl 2-(sulfanylmethyl)benzoate have been identified in the available literature. DFT is a widely utilized computational method to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and potential reaction mechanisms. growingscience.comnih.gov Such calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, electrostatic potential, and molecular orbital energies. These properties are instrumental in predicting how the molecule will interact with other chemical species. For related compounds, DFT has been used to understand structural characteristics and reactivity. jmaterenvironsci.com

Molecular Orbital Analysis and Frontier Orbital Theory

A specific molecular orbital analysis and application of frontier orbital theory for this compound is not present in the current body of scientific literature. This type of analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these frontier orbitals are crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. While this is a standard theoretical approach, its application to this compound has not been documented. growingscience.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies focused on the conformational analysis and intermolecular interactions of this compound in the reviewed scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comrsc.orgarxiv.org By simulating the movements of atoms and molecules, researchers can gain insights into the conformational flexibility of a molecule, identifying its stable and transient shapes. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules interact with each other in different environments.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Specific theoretical predictions of the spectroscopic properties (such as UV-Vis spectra and NMR chemical shifts) for this compound are not available in the current literature. Computational methods, often used in conjunction with experimental work, can predict these properties with a reasonable degree of accuracy. mdpi.comresearchgate.netmdpi.com For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating UV-Vis absorption spectra, while various DFT functionals can be used to predict NMR chemical shifts. These theoretical predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

Theoretical Studies of Reaction Pathways and Transition States

No theoretical studies detailing the reaction pathways and transition states specifically for this compound have been found in the surveyed literature. Such studies are crucial for understanding the mechanisms of chemical reactions involving a particular compound. researchgate.netresearchgate.net By mapping out the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways, the structures of transition states, and the energy barriers that must be overcome for the reaction to proceed. This information is invaluable for predicting reaction outcomes and for designing new synthetic routes. While theoretical studies exist for the fragmentation reactions of related compounds like protonated methyl benzoate (B1203000), similar investigations for this compound are absent. nih.gov

Scarcity of Data Prevents In-Depth Analysis of this compound in Advanced Organic Synthesis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound this compound and its applications in advanced organic synthesis. While the requested outline provides a structured framework for a detailed article, there is insufficient published research focused specifically on this molecule to generate the thorough, informative, and scientifically accurate content required for each section.

Extensive searches have been conducted to locate data on the role of this compound as a versatile chemical building block, its use as an intermediate in the synthesis of complex organic molecules, its function as a precursor for novel compounds, and its application as a strategic tool for molecular modification. Furthermore, targeted inquiries into its use as a precursor for isoquinolinone and benzo[b]thiophene derivatives have not yielded specific examples or detailed research findings directly involving this compound.

The available literature discusses related compounds, such as other methyl benzoate derivatives or molecules with similar functional groups. For instance, the synthesis of benzo[b]thiophenes has been documented starting from precursors like arylthioacetic acid or o-alkynyl thioanisoles. chemicalbook.comnih.gov Similarly, the synthesis of isoquinoline (B145761) derivatives is well-established through various classical methods, but none of the retrieved studies explicitly name this compound as a starting material or key intermediate. researchgate.netmdpi.comorganic-chemistry.org

While there are database entries for structurally similar compounds like Methyl 2-(methylthio)benzoate (B8504159) and Methyl 2-(sulfamoylmethyl)benzoate, extrapolating their properties and reactions to this compound without direct evidence would be scientifically unsound and would not adhere to the strict requirements of the request. nih.govuni.lunih.gov

Due to this absence of specific data in the public domain, it is not possible to construct an article that meets the required standards of detail and accuracy based on the provided outline for this compound.

Applications of Methyl 2 Sulfanylmethyl Benzoate in Advanced Organic Synthesis

Contributions to Chemical Methodology Development

Detailed investigations into the application of Methyl 2-(sulfanylmethyl)benzoate in the development of novel synthetic methods are not extensively reported in publicly available scientific literature. However, the reactivity of related compounds provides a framework for its potential contributions.

The presence of the sulfanylmethyl group suggests that This compound could serve as a valuable precursor in the synthesis of various sulfur-containing organic molecules. These types of compounds are significant building blocks for pharmaceuticals and advanced functional materials. The exploration of its reactivity could lead to the development of new catalytic systems, potentially utilizing the sulfur atom as a coordinating ligand for transition metals.

Research on analogous compounds, such as methyl 2-(methylthio)benzoate (B8504159), indicates that the methylthio group can be a target for developing new catalysts and studying biological processes like methylation. smolecule.com This suggests that the sulfanylmethyl group in This compound could similarly be exploited for methodological advancements.

Furthermore, synthetic strategies for related substituted methyl benzoates often involve innovative catalytic systems. For instance, the synthesis of various methyl benzoate (B1203000) derivatives has been achieved using solid acid catalysts like zirconium/titanium, which offers advantages in terms of catalyst recovery and reduced environmental impact. mdpi.com While not directly involving This compound , these developments in esterification and substitution reactions on the benzoate core are relevant to its potential synthetic transformations.

Although direct research on the methodological contributions of This compound is limited, its structural features present opportunities for future research in the development of novel synthetic strategies.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into the synthesis of Methyl 2-(sulfanylmethyl)benzoate is likely to move beyond traditional methods towards more efficient and selective catalytic systems. A key area of interest will be the development of novel catalysts that can facilitate the direct C-S bond formation, which is central to the molecule's structure.

Researchers are expected to explore the use of transition-metal catalysts, such as those based on palladium, copper, and nickel, which have shown significant promise in C-S cross-coupling reactions. The focus will be on designing ligand-supported catalysts that can operate under milder reaction conditions, with lower catalyst loadings and higher functional group tolerance. This would represent a significant improvement over classical methods which often require harsh conditions and stoichiometric reagents.

Furthermore, the exploration of photoredox catalysis presents an exciting frontier for the synthesis of this compound. This approach utilizes visible light to initiate reactions, offering a greener and more controlled alternative to thermally driven processes. The development of organic dyes and semiconductor-based photocatalysts could enable novel transformations that are not accessible through traditional thermal methods.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations involving this compound. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Kinetic studies, including reaction rate analysis and the determination of reaction orders, will provide valuable insights into the rate-determining steps and the influence of various reaction parameters. The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, will allow for the real-time monitoring of reaction intermediates and byproducts, offering a dynamic view of the reaction progress.

Isotope labeling studies, where specific atoms in the reactants are replaced with their heavier isotopes, will be instrumental in tracking bond-breaking and bond-forming events. This will help to distinguish between different possible mechanistic pathways.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and sustainable manufacturing are increasingly influencing the development of chemical processes. Future research on this compound will undoubtedly focus on integrating its synthesis with flow chemistry and other sustainable paradigms.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. The development of a continuous-flow synthesis of this compound would represent a significant step towards a more efficient and sustainable manufacturing process.

Beyond flow chemistry, a holistic approach to sustainability will be pursued. This includes the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds. The development of catalytic systems that can operate in aqueous media would be a particularly noteworthy achievement. Furthermore, a focus on atom economy, minimizing waste generation, and the use of renewable feedstocks will be central to future synthetic strategies.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research on this compound will leverage advanced computational modeling to accelerate the discovery and optimization of its applications.

Density Functional Theory (DFT) calculations will be employed to predict a wide range of molecular properties, including its electronic structure, vibrational frequencies, and NMR chemical shifts. This information can aid in the characterization of the molecule and its reaction products. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, providing valuable insights into reaction mechanisms and selectivity.

Molecular dynamics (MD) simulations will be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological targets. This can provide a deeper understanding of its behavior in different environments. The development of accurate force fields for this class of compounds will be crucial for the reliability of MD simulations.

Development of New Analytical Methodologies for Trace Analysis and Monitoring

The ability to detect and quantify this compound at trace levels is essential for quality control, environmental monitoring, and potential future applications in biological systems. Future research will focus on the development of highly sensitive and selective analytical methodologies.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), will continue to be important tools for the analysis of this compound. The development of new stationary phases and ionization techniques will aim to improve separation efficiency and detection limits.

There is also a growing interest in the development of sensor-based technologies for the real-time monitoring of chemical compounds. Future research may explore the design of electrochemical or optical sensors that are capable of selectively detecting this compound in complex matrices. This could have significant implications for process analytical technology and environmental analysis.

Q & A

Q. Basic

  • 1H NMR : A singlet for the methyl ester (~3.8–3.9 ppm), aromatic protons (6.8–8.1 ppm), and a triplet for the -SCH2- group (~2.8–3.2 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and S-H stretch (~2550 cm⁻¹) if unoxidized .
  • HRMS : Molecular ion peak matching the exact mass (C9H10O2S, calculated 196.0358 g/mol) .

How can computational chemistry predict the reactivity or stability of this compound in different solvents?

Advanced
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model solvent effects on stability. For example:

  • Polar solvents (e.g., DMSO) stabilize the ester carbonyl via hydrogen bonding, reducing hydrolysis rates.
  • Solvation free energy calculations predict solubility trends, aiding in solvent selection for reactions .
  • Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites for nucleophilic/electrophilic attacks .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced
Challenges include racemization during synthesis and purification. Strategies:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in palladium-catalyzed coupling reactions .
  • Chiral Chromatography : Employ columns with cellulose-based stationary phases for resolution .
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

How does the electronic environment of the sulfanylmethyl group influence ester reactivity in nucleophilic acyl substitution?

Advanced
The electron-donating -SCH2- group increases electron density at the ester carbonyl, reducing electrophilicity. This slows nucleophilic attack (e.g., hydrolysis) compared to unsubstituted benzoates. Hammett substituent constants (σmeta) quantify this effect, correlating with reaction kinetics in mechanistic studies .

What strategies analyze environmental degradation products of this compound in soil?

Q. Advanced

  • LC-HRMS : Identifies metabolites (e.g., sulfoxide/sulfone derivatives) in soil extracts .
  • Soil Microcosm Studies : Track degradation kinetics under controlled conditions (pH, microbial activity) .
  • QSAR Modeling : Predicts ecotoxicity of degradation products based on structural motifs .

How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?

Q. Basic

  • Solvent Screening : Test mixtures like ethyl acetate/hexane or methanol/water .
  • Slow Evaporation : Promotes ordered crystal growth at 4°C .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.